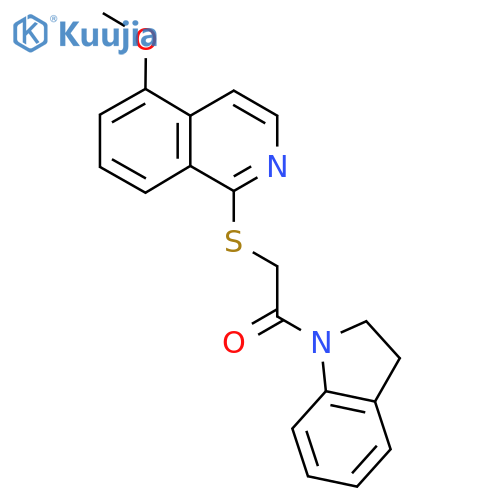

Cas no 1203354-76-0 (1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxyisoquinolin-1-yl)sulfanylethan-1-one)

1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxyisoquinolin-1-yl)sulfanylethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxyisoquinolin-1-yl)sulfanylethan-1-one

- 1-(2,3-dihydro-1H-indol-1-yl)-2-[(5-methoxyisoquinolin-1-yl)sulfanyl]ethan-1-one

- 1203354-76-0

- AKOS024516683

- F5656-0059

- 1-(indolin-1-yl)-2-((5-methoxyisoquinolin-1-yl)thio)ethan-1-one

- 1-(2,3-dihydroindol-1-yl)-2-(5-methoxyisoquinolin-1-yl)sulfanylethanone

- 1-(indolin-1-yl)-2-((5-methoxyisoquinolin-1-yl)thio)ethanone

-

- インチ: 1S/C20H18N2O2S/c1-24-18-8-4-6-16-15(18)9-11-21-20(16)25-13-19(23)22-12-10-14-5-2-3-7-17(14)22/h2-9,11H,10,12-13H2,1H3

- InChIKey: GWFJVJBKWLJLKN-UHFFFAOYSA-N

- ほほえんだ: S(C1C2C=CC=C(C=2C=CN=1)OC)CC(N1C2C=CC=CC=2CC1)=O

計算された属性

- せいみつぶんしりょう: 350.10889899g/mol

- どういたいしつりょう: 350.10889899g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 475

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 67.7Ų

1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxyisoquinolin-1-yl)sulfanylethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5656-0059-15mg |

1-(2,3-dihydro-1H-indol-1-yl)-2-[(5-methoxyisoquinolin-1-yl)sulfanyl]ethan-1-one |

1203354-76-0 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5656-0059-100mg |

1-(2,3-dihydro-1H-indol-1-yl)-2-[(5-methoxyisoquinolin-1-yl)sulfanyl]ethan-1-one |

1203354-76-0 | 100mg |

$248.0 | 2023-09-09 | ||

| Life Chemicals | F5656-0059-5μmol |

1-(2,3-dihydro-1H-indol-1-yl)-2-[(5-methoxyisoquinolin-1-yl)sulfanyl]ethan-1-one |

1203354-76-0 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5656-0059-20μmol |

1-(2,3-dihydro-1H-indol-1-yl)-2-[(5-methoxyisoquinolin-1-yl)sulfanyl]ethan-1-one |

1203354-76-0 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5656-0059-5mg |

1-(2,3-dihydro-1H-indol-1-yl)-2-[(5-methoxyisoquinolin-1-yl)sulfanyl]ethan-1-one |

1203354-76-0 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5656-0059-3mg |

1-(2,3-dihydro-1H-indol-1-yl)-2-[(5-methoxyisoquinolin-1-yl)sulfanyl]ethan-1-one |

1203354-76-0 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5656-0059-25mg |

1-(2,3-dihydro-1H-indol-1-yl)-2-[(5-methoxyisoquinolin-1-yl)sulfanyl]ethan-1-one |

1203354-76-0 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F5656-0059-2μmol |

1-(2,3-dihydro-1H-indol-1-yl)-2-[(5-methoxyisoquinolin-1-yl)sulfanyl]ethan-1-one |

1203354-76-0 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5656-0059-10μmol |

1-(2,3-dihydro-1H-indol-1-yl)-2-[(5-methoxyisoquinolin-1-yl)sulfanyl]ethan-1-one |

1203354-76-0 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5656-0059-2mg |

1-(2,3-dihydro-1H-indol-1-yl)-2-[(5-methoxyisoquinolin-1-yl)sulfanyl]ethan-1-one |

1203354-76-0 | 2mg |

$59.0 | 2023-09-09 |

1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxyisoquinolin-1-yl)sulfanylethan-1-one 関連文献

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxyisoquinolin-1-yl)sulfanylethan-1-oneに関する追加情報

1-(2,3-Dihydro-1H-indol-1-yl)-2-(5-methoxyisoquinolin-1-yl)sulfanylethan-1-one: A Comprehensive Overview

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxyisoquinolin-1-yl)sulfanylethan-1-one, with CAS No. 1203354-76-0, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features, which include a sulfanyl group bridging two aromatic moieties: a 2,3-dihydroindole and a 5-methoxyisoquinoline. The combination of these groups creates a molecule with potential bioactivity, making it a subject of interest for researchers exploring novel therapeutic agents.

Recent studies have highlighted the potential of this compound as a bioactive molecule. Its structure suggests possible interactions with various biological targets, such as enzymes or receptors, which could be exploited for therapeutic purposes. For instance, the indole moiety is known to exhibit antioxidant properties, while the isoquinoline group has been associated with anti-inflammatory and anticancer activities. The sulfanyl group further enhances the molecule's versatility by potentially acting as a site for redox reactions or metal coordination.

The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Researchers have employed strategies such as Suzuki coupling and Stille coupling to assemble the molecule's complex architecture. These methods not only ensure high yields but also allow for fine-tuning of the molecule's properties by introducing substituents at specific positions. The development of efficient synthetic routes has been a focal point in recent studies, as it facilitates large-scale production for preclinical testing.

In terms of biological activity, preliminary assays have demonstrated that this compound exhibits moderate to high potency against certain disease targets. For example, in vitro studies have shown its ability to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. Additionally, it has displayed cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. These findings underscore the importance of further research to elucidate the compound's mechanism of action and optimize its pharmacokinetic properties.

The structural complexity of this compound also presents challenges in terms of stability and solubility. Researchers have explored various strategies to address these issues, including the introduction of hydrophilic groups or the use of cyclodextrin-based formulations. Such modifications aim to enhance the compound's bioavailability while maintaining its therapeutic efficacy. Ongoing studies are focused on determining the optimal formulation for clinical trials, ensuring that the compound can be effectively administered to patients.

From an environmental perspective, the synthesis and disposal of this compound must adhere to strict regulations to minimize ecological impact. Green chemistry principles are being integrated into its production processes to reduce waste and energy consumption. For instance, catalytic asymmetric synthesis methods are being explored to achieve higher enantioselectivity with lower reagent usage. These efforts align with global initiatives to promote sustainable chemical practices.

In conclusion, CAS No. 1203354-76-0, or 1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxyisoquinolin-1-yl)sulfanylethan-1-one, represents a promising candidate in drug discovery due to its unique structure and bioactive potential. Continued research into its synthesis, biological activity, and pharmacokinetics will be crucial in determining its role in future therapeutic applications.

1203354-76-0 (1-(2,3-dihydro-1H-indol-1-yl)-2-(5-methoxyisoquinolin-1-yl)sulfanylethan-1-one) 関連製品

- 1805742-35-1(5-(3-Chloropropanoyl)-2-mercaptomandelic acid)

- 2137549-76-7(methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate)

- 204315-20-8(7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid)

- 2287301-40-8([3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine)

- 2228630-73-5(tert-butyl N-{3-2-(chlorosulfonyl)ethyl-4-fluorophenyl}carbamate)

- 2171518-84-4(tert-butyl 5-(2-methylpropyl)-1-oxa-4,8-diazaspiro5.5undecane-8-carboxylate)

- 1805603-90-0(4-(Difluoromethyl)-2-methoxy-3-methylpyridine-5-sulfonyl chloride)

- 2138012-24-3(N-(3-aminocyclohexyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine)

- 1154345-08-0(2-[3-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine)

- 2034505-74-1(methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate)